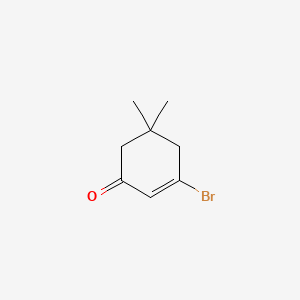

3-Bromo-5,5-dimethyl-2-cyclohexen-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZGJNIBSGPOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157724 | |

| Record name | 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13271-49-3 | |

| Record name | 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013271493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GST9D0140 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Mechanistic Investigations of 3 Bromo 5,5 Dimethyl 2 Cyclohexen 1 One

Electrophilic and Nucleophilic Substitution Reactions Involving the Bromine Moiety

The reactivity of the bromine atom in 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one is dominated by its position on a vinylic carbon within a conjugated enone system. Direct electrophilic substitution on the bromine moiety is not a characteristic reaction for this class of compounds.

Conversely, nucleophilic substitution at the C-3 position is challenging due to the high strength of the sp² C-Br bond. Classic bimolecular nucleophilic substitution (SN2) is highly unfavorable at an sp²-hybridized carbon. However, under certain conditions, such as solvolysis, a substitution reaction can occur. pearson.comvaia.com Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. pearson.com For a similar compound, 3-bromo-1-methylcyclohexene, solvolysis in hot ethanol (B145695) proceeds through an SN1-like mechanism. pearson.comvaia.com This involves the departure of the bromide ion to form a resonance-stabilized allylic carbocation. pearson.comvaia.com The subsequent attack by a nucleophile (the solvent) can occur at either end of the allylic system, leading to a mixture of products. pearson.com While direct evidence for this compound is limited, this precedent suggests that nucleophilic substitution, when forced, would likely proceed through a carbocation intermediate rather than a direct displacement mechanism. pearson.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The vinylic bromide functionality makes this compound an excellent candidate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. libretexts.orgnih.gov

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. The general mechanism involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. pearson.com

The success of a Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters. For substrates like this compound, which is a vinyl bromide, the conditions are generally mild. nih.govnih.gov

Catalyst: Palladium complexes are the most common catalysts. libretexts.org Precatalysts like Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ are often used in conjunction with phosphine (B1218219) ligands. libretexts.org The choice of ligand is crucial; electron-rich and bulky phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), are known to be highly effective for coupling aryl and vinyl bromides, often allowing for lower catalyst loadings and room temperature reactions. nih.gov

Base: A base is essential for the transmetalation step. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). uwindsor.ca For sterically demanding substrates, stronger bases like Ba(OH)₂ or potassium phosphate (B84403) may be more effective. uwindsor.ca

Solvent: Suzuki reactions can be performed in a variety of solvents, including organic solvents like toluene, dioxane, or DMF, often with the addition of water. libretexts.orgtcichemicals.com The use of alcoholic solvents, such as n-butanol, has also been shown to be efficient, particularly for coupling heterocyclic boronic acids. nih.gov

Boron Reagent: Arylboronic acids are the most common coupling partners. libretexts.org Boronic esters (e.g., pinacol (B44631) esters) and organotrifluoroborates are also widely used due to their stability and ease of handling. nih.gov

A representative table of conditions for the Suzuki-Miyaura coupling of a vinyl bromide with an arylboronic acid is shown below.

| Parameter | Condition | Purpose | Citation |

| Halide | This compound | Electrophile | |

| Boron Reagent | Arylboronic Acid (e.g., Phenylboronic acid) | Nucleophile | libretexts.org |

| Catalyst | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | C-C bond formation | nih.gov |

| Base | K₃PO₄ (2.0 equiv.) | Facilitates transmetalation | uwindsor.ca |

| Solvent | Toluene/H₂O (5:1 mixture) | Solubilizes reactants | tcichemicals.com |

| Temperature | 80-100 °C | Provides activation energy | nih.gov |

The Suzuki-Miyaura reaction is known for its broad substrate scope and high functional group tolerance. nih.govnih.gov Vinyl bromides are generally reactive coupling partners. The reaction accommodates a wide variety of aryl- and heteroarylboronic acids, including those with both electron-donating and electron-withdrawing groups. nih.govnih.gov

However, limitations can arise. Sterically hindered substrates, such as those with ortho-substituents on the boronic acid or near the bromine on the cyclohexenone, may react more slowly and require more active catalyst systems or higher temperatures. uwindsor.canih.gov Additionally, substrates with base-sensitive functional groups may require careful selection of milder bases (e.g., KF) to avoid side reactions. pearson.com

A table illustrating the potential scope with various boronic acids is presented below.

| Boronic Acid | Expected Product | Typical Yield Range | Citation |

| Phenylboronic acid | 3-Phenyl-5,5-dimethyl-2-cyclohexen-1-one | Good to Excellent | nih.gov |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5,5-dimethyl-2-cyclohexen-1-one | Good to Excellent | nih.gov |

| 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-5,5-dimethyl-2-cyclohexen-1-one | Moderate to Good | researchgate.net |

| 2-Thienylboronic acid | 3-(Thiophen-2-yl)-5,5-dimethyl-2-cyclohexen-1-one | Good | nih.gov |

| Vinylboronic acid | 3-Vinyl-5,5-dimethyl-2-cyclohexen-1-one | Good | nih.gov |

Other Cross-Coupling Methodologies (e.g., Boron-Heck)

Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed. The Heck reaction, which couples an organohalide with an alkene, is a powerful tool for forming substituted alkenes. organic-chemistry.orgnih.gov A variation known as the boron-Heck reaction utilizes an arylboronic acid in place of an aryl halide. researchgate.net

In a typical boron-Heck reaction involving a cyclic enone, the palladium catalyst facilitates the coupling of an arylboronic acid to the double bond of the enone. researchgate.netmdpi-res.com This oxidative Heck-type reaction provides a direct method for arylating the enone system. For a substrate like this compound, this methodology could potentially be adapted, although the presence of the bromine atom would introduce competition between a standard Heck reaction and a boron-Heck pathway. Research on cyclic enaminones has shown that oxidative boron-Heck reactions can proceed with high regioselectivity, offering a complementary strategy to traditional cross-coupling methods. mdpi-res.com

Cycloaddition Reactions and Pericyclic Transformations

Diels-Alder Reactions with this compound Analogs

The Diels-Alder reaction, a cornerstone in the formation of six-membered rings, involves the reaction of a conjugated diene with a dienophile. wikipedia.org In this context, α,β-unsaturated ketones like analogs of this compound can function as dienophiles. The reactivity of these cycloalkenone dienophiles is influenced by ring size and substitution. For instance, cyclobutenone is a more potent dienophile than its five- and six-membered counterparts, a fact attributed to the ease of its out-of-plane distortion to achieve the necessary transition state geometry. acs.org

The presence of a halogen substituent, such as the bromine atom in the titular compound, can affect the reaction rate. Halogenation at the α-position, along with the use of Lewis acids like boron trifluoride (BF₃), can increase the rate of cycloaddition. acs.org Lewis acids coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and leading to a more asynchronous cycloaddition. acs.org

Stereoselectivity is a key feature of the Diels-Alder reaction. wikipedia.org Intramolecular Diels-Alder (IMDA) reactions involving cycloalkenone dienophiles often exhibit high endo stereoselectivity. acs.orgnih.gov This selectivity is governed by factors such as steric repulsion and the conformation of the tether connecting the diene and dienophile. acs.org The initial endo selectivity can be translated into specific stereochemical relationships in the final product, such as trans-fused ring systems, which can be otherwise challenging to synthesize. nih.gov

Table 1: Factors Influencing Diels-Alder Reactions of Cycloalkenone Analogs

| Factor | Influence on Reaction | Reference |

|---|---|---|

| Ring Size | Smaller rings (e.g., cyclobutenone) show higher reactivity due to easier distortion. | acs.org |

| α-Halogenation | Increases the rate of cycloaddition. | acs.org |

| Lewis Acid Catalysis | Activates the enone dienophile, lowering the activation barrier and enhancing endo selectivity. | acs.orgnih.gov |

| Stereochemistry | Reactions often proceed with high endo selectivity, governed by sterics and tether conformation. | acs.orgnih.gov |

1,3-Dipolar Cycloadditions for Heterocycle Formation

1,3-Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocycles. wikipedia.orgnumberanalytics.com This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The electron-deficient double bond in this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as azomethine ylides or nitrile oxides. wikipedia.orgnih.gov

These reactions are highly valuable in synthetic chemistry because they can construct complex heterocyclic scaffolds from simple starting materials, often in a one-pot synthesis without the need to isolate intermediates. nih.gov The process is known for its high degree of regio- and stereoselectivity, which is crucial for the synthesis of natural products and pharmaceutical molecules. wikipedia.orgnih.gov The mechanism is generally considered a concerted, single-step process that proceeds through a cyclic transition state, leading to the observed selectivity. numberanalytics.com For example, azomethine ylides generated from the decarboxylative condensation of amino acids can react with dipolarophiles to create diverse spiro- and fused N-heterocyclic compounds. nih.gov

Mechanistic Pathways of Functional Group Transformations

The transformations of this compound are dictated by the interplay of its functional groups: the ketone, the carbon-carbon double bond, and the carbon-bromine bond.

Enol and Enolate Intermediates in Reactions

Enols and their corresponding conjugate bases, enolates, are critical intermediates in the reactions of carbonyl compounds. youtube.com The α-hydrogens of ketones are acidic and can be removed by a base to form a resonance-stabilized enolate. youtube.com For an α,β-unsaturated ketone like this compound, deprotonation can occur at the α'-position (C6) to generate an extended enolate, also known as a dienolate. nih.gov

These enolate intermediates are potent nucleophiles that can react with a variety of electrophiles. youtube.combham.ac.uk They are considered ambident nucleophiles, meaning they can react at either the oxygen atom or a carbon atom (typically the α- or γ-carbon in a dienolate). nih.govbham.ac.uk Reaction at the carbon atom is common with soft electrophiles and is a fundamental method for forming new carbon-carbon bonds. bham.ac.ukyoutube.com The choice of base and reaction conditions can influence the formation and subsequent reaction of the enolate intermediate. bham.ac.uk

Radical and Ionic Reaction Mechanisms

Reactions involving this compound can proceed through either radical or ionic pathways, depending on the reagents and conditions.

Ionic Mechanisms: Many reactions of this compound involve ionic intermediates. As discussed, the formation of an enolate is a key step in base-catalyzed reactions, where the enolate acts as a carbon nucleophile in substitutions and additions. youtube.com In acidic conditions, the carbonyl oxygen can be protonated, activating the enol form to act as a nucleophile. youtube.com Addition reactions to the double bond, such as the addition of HBr, typically proceed via an ionic mechanism involving a carbocation intermediate.

Radical Mechanisms: Radical pathways can also be significant. For instance, the addition of radicals to the double bond can occur. A radical initiator can promote the formation of a bromine radical, which could then add to the cyclohexene (B86901) ring. nih.gov Some halogenation reactions can also proceed via a radical mechanism, particularly under UV light or in the presence of radical initiators. nih.gov For example, the reaction of allenes with certain reagents can proceed via a radical mechanism where a radical adds to the central carbon of the allene (B1206475) to form a stabilized allyl radical intermediate. nih.gov Similar principles can apply to additions across the double bond of the cyclohexenone system.

Regioselectivity and Stereoselectivity in Reactions

The presence of multiple reactive sites in this compound makes regioselectivity and stereoselectivity crucial considerations.

Regioselectivity: In reactions involving the dienolate intermediate, the site of reaction (α' vs. γ-carbon) is a key regiochemical question. This is often controlled by the principle of hard and soft acids and bases (HSAB), where hard electrophiles tend to react at the harder oxygen atom and softer electrophiles react at the softer carbon atom. bham.ac.uk In cycloaddition reactions, the orientation of the reacting partners determines the regiochemistry of the product. wikipedia.org For electrophilic additions to the double bond, the initial protonation or attack can lead to different carbocation intermediates, influencing the final position of the added nucleophile.

Stereoselectivity: As noted in the Diels-Alder reaction, the formation of new stereocenters is often highly controlled, leading predominantly to one stereoisomer (e.g., the endo product). nih.gov In reactions involving the enolate, the approach of the electrophile to the planar enolate can be influenced by the existing stereochemistry in the molecule or by chiral catalysts, leading to diastereoselective or enantioselective outcomes. bham.ac.uk The geometry of the enolate itself (E vs. Z) can also dictate the stereochemical outcome of subsequent reactions.

Kinetic and Thermodynamic Considerations

The outcome of many reactions of this compound can be governed by whether the reaction is under kinetic or thermodynamic control. libretexts.org

A classic example is the deprotonation of an unsymmetrical ketone to form an enolate. bham.ac.uk In the case of the subject compound, proton abstraction can occur at C4 or C6. Abstraction from the less hindered α'-position (C6) is typically faster, leading to the kinetic enolate. If the reaction is run at low temperatures with a bulky, non-nucleophilic base, the kinetic product will dominate. bham.ac.uk In contrast, the thermodynamic enolate is the more stable enolate, which in this case would involve the more substituted double bond formed by deprotonation at C4. This product is favored under conditions that allow for equilibration, such as higher temperatures and a protic solvent. bham.ac.uk

This concept also applies to addition reactions. For example, in the addition of HBr to a conjugated system, the product that forms fastest is the kinetic product, while the more stable product is the thermodynamic product. libretexts.orglibretexts.org At low temperatures, the reaction is often irreversible and the kinetic product is the major one. At higher temperatures, the reaction becomes reversible, allowing the system to reach equilibrium and favor the more stable thermodynamic product. libretexts.org

Table 2: Comparison of Kinetic and Thermodynamic Control

| Control Type | Conditions | Product Characteristics | Reference |

|---|---|---|---|

| Kinetic Control | Low temperature, irreversible conditions, bulky base | Product that is formed fastest; often the less substituted or less sterically hindered product. | bham.ac.uklibretexts.org |

| Thermodynamic Control | Higher temperature, reversible conditions, equilibrium | The most stable product; often the more substituted isomer. | bham.ac.uklibretexts.orglibretexts.org |

Oxidation and Reduction Reactions

The reactivity of this compound in oxidation and reduction reactions is a critical aspect of its chemical behavior, allowing for the introduction of new functional groups and the generation of diverse molecular architectures.

Reduction of the carbonyl group in this compound can lead to the corresponding allylic alcohol, 3-bromo-5,5-dimethylcyclohex-2-enol. nih.gov This transformation is typically achieved using standard reducing agents such as sodium borohydride. The resulting alcohol retains the vinyl bromide moiety, which can be utilized in subsequent cross-coupling reactions or other transformations.

Conversely, oxidation reactions of this compound are less commonly documented in readily available literature. However, the enone system is susceptible to various oxidative processes. For instance, epoxidation of the double bond would yield a reactive epoxide intermediate. Oxidative cleavage of the double bond, using reagents like ozone or potassium permanganate, would lead to the fragmentation of the ring system. The presence of the bromine atom and the carbonyl group can influence the regioselectivity and stereoselectivity of these reactions.

Condensation Reactions and Heterocycle Formation

This compound and its derivatives are valuable substrates in condensation reactions, which are pivotal for the construction of complex cyclic and heterocyclic systems. These reactions often proceed through the formation of new carbon-carbon and carbon-heteroatom bonds.

Knoevenagel and Michael Additions Involving Cyclohexenone Derivatives

While direct Knoevenagel condensation with this compound is not extensively reported, related cyclohexenone derivatives, particularly 5,5-dimethyl-1,3-cyclohexanedione (dimedone), readily undergo such reactions. researchgate.netias.ac.inlew.rostudycorgi.comresearchgate.net The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with a carbonyl group. In the case of dimedone, this typically occurs with aldehydes. researchgate.netias.ac.inlew.ro

A common and synthetically useful transformation is the tandem Knoevenagel condensation followed by a Michael addition. ias.ac.inlew.rostudycorgi.com In this sequence, an aldehyde first reacts with two equivalents of dimedone. The initial Knoevenagel product, an arylmethylene derivative, then acts as a Michael acceptor for the second molecule of dimedone, leading to the formation of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives. ias.ac.inlew.ro Various catalysts, including baker's yeast and silica-supported diphenic acid, have been employed to facilitate this one-pot reaction. ias.ac.inlew.ro

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. studycorgi.comresearchgate.net The enolate of dimedone can act as a Michael donor, adding to various Michael acceptors. studycorgi.comresearchgate.net This reactivity provides a pathway to a wide array of substituted cyclohexanone (B45756) derivatives.

Table 1: Examples of Knoevenagel/Michael Reactions with Dimedone and Aromatic Aldehydes

| Aldehyde | Catalyst | Product | Yield (%) |

| Benzaldehyde | Silica-diphenic acid | 2,2'-phenylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | High |

| 3-Nitrobenzaldehyde | Silica-diphenic acid | 2,2'-(3-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | High |

| 4-Chlorobenzaldehyde | Baker's yeast | 2,2'-(4-chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 80-95 |

Intramolecular Cyclizations (e.g., O-Arylation leading to xanthenones)

The derivatives of this compound can undergo intramolecular cyclization reactions to form various heterocyclic structures. A notable example is the formation of xanthenone derivatives. These reactions often proceed from the products of the aforementioned Knoevenagel/Michael reactions. researchgate.net

The 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives can undergo an intramolecular cyclodehydration to yield 1,8-dioxooctahydroxanthenes. researchgate.net This transformation is typically acid-catalyzed and involves the intramolecular attack of one of the enolic hydroxyl groups onto the other cyclohexenone ring, followed by dehydration.

Furthermore, palladium-catalyzed intramolecular O-arylation represents a powerful method for the synthesis of fused heterocyclic systems. While direct examples involving this compound are not prevalent in the searched literature, the general strategy of palladium-catalyzed C-H activation and arylation is a well-established field. rsc.orgnih.govresearchgate.net For instance, the arylation of phenols can be directed to either the C2 position or the oxygen atom, depending on the catalytic system. researchgate.net This methodology could potentially be applied to derivatives of this compound to construct xanthenone-like structures through an intramolecular O-arylation pathway, where the aryl group is tethered to the cyclohexenone core.

Spectroscopic and Structural Characterization Techniques in Research

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light, it is possible to identify the specific functional groups present in the compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups within a molecule. In 3-bromo-5,5-dimethyl-2-cyclohexen-1-one, the primary absorptions are expected from the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the carbon-bromine (C-Br) single bond.

The α,β-unsaturation is known to lower the stretching frequency of the carbonyl group due to resonance effects. Therefore, the C=O stretch in this compound would appear at a lower wavenumber compared to a saturated cyclohexanone (B45756). The C=C double bond within the enone system will also show a characteristic absorption band. The presence of the gem-dimethyl group and methylene (B1212753) groups will be evidenced by various C-H stretching and bending vibrations.

While specific, experimentally verified FT-IR data for this compound is not widely available in the surveyed literature, the expected absorption regions for its key functional groups can be predicted based on established correlation tables.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Carbonyl (α,β-unsaturated Ketone) | C=O stretch | 1650 - 1685 |

| Alkene | C=C stretch | 1600 - 1640 |

| Alkane | C-H stretch | 2850 - 3000 |

| Carbon-Halogen | C-Br stretch | 500 - 600 |

This table is based on typical values for the functional groups listed and may not represent the exact experimental values for the specific compound.

Raman spectroscopy serves as a valuable complement to FT-IR for functional group analysis. It detects molecular vibrations that result in a change in polarizability. Often, symmetrical, non-polar bonds that are weak in FT-IR produce strong signals in Raman spectra. For this compound, the C=C bond of the cyclohexene (B86901) ring is expected to show a strong Raman signal. Detailed experimental Raman spectra for this specific compound are not readily found in published scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise structure of this compound can be determined.

Proton (¹H) NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the vinylic proton, the two methylene groups, and the two methyl groups.

Vinylic Proton (at C-2): This proton is adjacent to the bromine atom and part of the α,β-unsaturated system, which would cause its signal to appear in the downfield region of the spectrum.

Methylene Protons (at C-4 and C-6): The two methylene groups are not chemically equivalent. The protons at C-4 are adjacent to the double bond, while the protons at C-6 are adjacent to the carbonyl group. This difference in their chemical environment would result in separate signals.

Methyl Protons (at C-5): The two methyl groups attached to the same carbon (gem-dimethyl) are equivalent and would therefore produce a single, strong singlet signal in the upfield region.

Detailed, experimentally confirmed ¹H NMR data with specific chemical shifts and coupling constants for this compound is not available in the reviewed literature.

Carbon-13 (¹³C) NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. For this compound, eight distinct signals are expected, corresponding to each carbon atom in the structure.

Carbonyl Carbon (C-1): This carbon will have the largest chemical shift (most downfield) due to the strong deshielding effect of the oxygen atom.

Olefinic Carbons (C-2 and C-3): These carbons of the double bond will appear in the typical alkene region. The carbon bearing the bromine (C-3) will be influenced by the halogen's electronegativity.

Aliphatic Carbons (C-4, C-5, C-6): These saturated carbons will appear in the upfield region of the spectrum.

Methyl Carbons: The two equivalent methyl carbons will produce a single signal.

Specific experimental ¹³C NMR chemical shift data for this compound could not be located in the surveyed scientific databases.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₈H₁₁BrO. nih.govncats.io

The mass spectrum would be expected to show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. The calculated monoisotopic mass is 201.999 g/mol . nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a primary non-destructive technique for investigating the internal lattice structure of crystalline materials. carleton.edu When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern is dependent on the specific arrangement of atoms, providing detailed information on unit cell dimensions, bond lengths, and bond angles. carleton.edu

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound. carleton.edumdpi.com This technique has been successfully applied to solve the crystal structures of complex organic molecules, including covalent organic frameworks and various derivatives. nih.govgrowingscience.com

Table 1: Crystallographic Data for a 3,5,5-trimethyl-2-cyclohexen-1-one Derivative Data obtained from a study on 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C18H21BrO3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Cyclohexene Ring Conformation | Twist-boat |

| Key Intermolecular Interactions | C—H⋯O hydrogen bonds, π–π interactions |

Electronic Spectroscopy for Conjugation and Electronic Transitions

The conjugation of the carbon-carbon double bond with the carbonyl group in α,β-unsaturated ketones like this compound creates a chromophore that absorbs ultraviolet or visible light. libretexts.org This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The two principal electronic transitions in such enone systems are the n→π* (an electron from a non-bonding orbital on the oxygen atom is promoted to an antibonding π* orbital) and the π→π* (an electron from a bonding π orbital is promoted to an antibonding π* orbital) transitions. nih.gov The conjugation significantly lowers the energy required for the π→π* transition compared to an isolated double bond, shifting its absorption to a longer wavelength. libretexts.org

UV-Vis spectroscopy is used to measure the electronic transitions of a molecule. For α,β-unsaturated carbonyl compounds, the spectrum typically displays two distinct absorption bands. acs.orgacs.org

π→π Transition:* This is a high-intensity absorption (large molar absorptivity, ε) that occurs at a shorter wavelength, typically referred to as the K-band. For acyclic or six-membered ring enones, the base value for this transition is around 215 nm. youtube.com

n→π Transition:* This is a low-intensity absorption (small ε) that is formally forbidden by symmetry rules. It appears at a longer wavelength, often referred to as the R-band, and can be influenced by solvent polarity. nih.govyoutube.com

The precise position of the absorption maximum (λmax) is affected by substituents on the α and β carbons of the enone system. The presence of the bromine atom at the α-position and the gem-dimethyl group at the C5 position influences the electronic environment of the chromophore and thus the exact λmax values. youtube.com

Table 2: Typical UV-Vis Absorption Bands for α,β-Unsaturated Ketones

| Transition | Typical λmax Range (nm) | Relative Intensity (ε) |

|---|---|---|

| π→π* (K-band) | 215 - 250 | High (10,000 - 20,000) |

| n→π* (R-band) | 310 - 330 | Low (50 - 100) |

Surface-Sensitive Spectroscopies for Elemental and Chemical State Analysis (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. nih.gov When a material is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound, XPS analysis would reveal peaks corresponding to carbon (C 1s), oxygen (O 1s), and bromine (Br 3d). The high-resolution spectrum of the C 1s region would show multiple components corresponding to C-C/C-H, C-Br, and C=O bonds. The Br 3d spectrum is particularly diagnostic, appearing as a doublet (Br 3d5/2 and Br 3d3/2) due to spin-orbit coupling. xpsfitting.com The binding energy of the Br 3d5/2 peak for bromine bonded to a carbon atom is typically observed around 69.7 eV. researchgate.net This allows for the direct confirmation of the C-Br bond's presence on the material's surface. XPS has been used to study the effects of X-ray irradiation on brominated perovskite single crystals, where it successfully identified the formation of bromine vacancies. nih.gov

Table 3: Expected XPS Binding Energies for Key Elements

| Element | Orbital | Characteristic Binding Energy (eV) | Reference |

|---|---|---|---|

| Carbon | C 1s | ~285 (C-C), >286 (C-O/C-Br) | researchgate.net |

| Oxygen | O 1s | ~532 (C=O) | nih.gov |

| Bromine | Br 3d5/2 | ~69-70 (C-Br) | xpsfitting.comresearchgate.netthermofisher.com |

Advanced Microscopy Techniques for Morphological Studies (e.g., SEM, TEM, AFM)

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the surface topography and morphology of materials at the micro- and nanoscale.

Atomic Force Microscopy (AFM) is a powerful surface imaging technique capable of providing three-dimensional topographical information with very high resolution. bruker.com It operates by scanning a sharp tip attached to a cantilever across the sample surface. bruker.com AFM does not require the sample to be conductive and can be performed under various conditions, making it suitable for imaging organic crystals and molecular assemblies. bruker.comrsc.org For a compound like this compound, AFM could be employed to study the morphology of its crystals, revealing features such as crystal growth steps, surface defects, and the arrangement of molecules in thin films or monolayers. rsc.orgresearchgate.net The combination of AFM with organic synthesis and other analytical methods provides a powerful approach to characterize new materials and even identify byproducts in reaction mixtures by imaging individual molecules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one. DFT methods balance computational cost and accuracy, making them a popular choice for studying medium-sized organic molecules.

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional structure (the one with the lowest energy) is determined. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

The cyclohexenone ring can adopt various conformations, such as a half-chair or an envelope. Conformational analysis would identify the most stable conformer and the energy barriers between different conformations. This information is crucial as the molecule's shape directly influences its reactivity and interactions with other molecules. For instance, the orientation of the bulky dimethyl groups and the bromine atom would be determined, which dictates the steric hindrance around the reactive sites.

Table 1: Predicted Geometrical Parameters for a Representative Cyclohexenone Ring (Note: This table is illustrative and not based on specific calculations for this compound due to the lack of published data.)

| Parameter | Typical Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.22 |

| C=C Bond Length | ~1.34 |

| C-Br Bond Length | ~1.90 |

| C-C-C Angle in Ring | 110-120 |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the molecule's infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency.

By comparing the calculated vibrational frequencies with experimentally obtained spectra, the accuracy of the computational model can be validated. Furthermore, this analysis helps in assigning specific peaks in the experimental spectra to particular functional groups. For this compound, key vibrational modes would include the C=O stretch, the C=C stretch, and the C-Br stretch, which are expected at distinct regions of the IR spectrum.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (Fukui Functions, Average Local Ionization Energy Surface)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons.

For this compound, the distribution and energy of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack. The electron-withdrawing nature of the carbonyl group and the bromine atom would significantly influence the electronic landscape of the molecule.

Other reactivity descriptors that can be derived from DFT calculations include:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They provide a more detailed picture of local reactivity than FMO analysis alone, highlighting specific atoms prone to nucleophilic, electrophilic, or radical attack.

Average Local Ionization Energy Surface: This descriptor maps the energy required to remove an electron from any point on the molecule's electron density surface. Regions with low ionization energy are more susceptible to electrophilic attack.

Bond Dissociation Energy Studies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (forming two radicals). Calculating BDEs can provide insights into the molecule's thermal stability and the likelihood of certain reaction pathways, particularly those involving radical mechanisms. For this compound, the C-Br bond is of particular interest. Due to the presence of the electron-withdrawing carbonyl group and the double bond, the strength of the C-Br bond would be influenced by electronic effects. Computational BDE studies would quantify this strength and help predict the feasibility of reactions involving the cleavage of this bond.

Table 2: Representative Bond Dissociation Energies (BDEs) (Note: These are general values and not specific calculations for the target molecule.)

| Bond | Typical BDE (kcal/mol) |

|---|---|

| C-Br (alkyl) | ~70 |

| C-H (allylic) | ~88 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the entire energy landscape of a chemical reaction, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization and Energy Barriers

For any proposed reaction involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or addition to the double bond, computational methods can be used to locate the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products.

By characterizing the geometry and energy of the transition state, chemists can gain a deep understanding of the reaction mechanism. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. Computational studies can compare the energy barriers of different possible reaction pathways, thereby predicting which pathway is more likely to occur. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving this multifunctional compound.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces, 3D Interaction Energies)

The analysis of intermolecular interactions and crystal packing provides fundamental insights into the solid-state structure of a compound, influencing its physical properties such as melting point, solubility, and stability. These analyses are contingent on the availability of high-quality single-crystal X-ray diffraction data. As of the latest literature review, a crystal structure for this compound has not been reported.

To illustrate the methodologies used in such an analysis, a case study of a structurally related compound containing a brominated ring system, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione , is presented. The investigation of its crystal packing was performed using Hirshfeld surface analysis. iucr.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.govscirp.org The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density into molecular regions, defining a unique space for each molecule in the crystal. nih.gov By mapping properties onto this surface—most commonly the normalized contact distance (dnorm)—one can identify regions of significant intermolecular contact. iucr.orgnih.gov

The dnorm map uses a red-white-blue color scheme:

Red spots indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. scirp.org

White areas represent contacts at approximately the van der Waals separation. scirp.org

Blue regions signify contacts that are longer than the van der Waals radii. scirp.org

This visual information is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). iucr.org The percentage contribution of different types of atomic contacts to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. crystalexplorer.net

For the case study compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the Hirshfeld surface analysis revealed the relative contributions of various intermolecular contacts that stabilize its three-dimensional supramolecular network. iucr.org The analysis showed that non-specific H···H contacts are the most abundant, which is common for organic molecules rich in hydrogen atoms. More specific interactions, such as those involving oxygen and bromine atoms, also play a crucial role in the crystal packing. iucr.org

The quantitative breakdown of these interactions is detailed in the table below. iucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 50.6 |

| O···H / H···O | 22.9 |

| Br···H / H···Br | 11.6 |

| C···H / H···C | 11.1 |

| Br···O / O···Br | 1.8 |

| O···O | 0.7 |

| C···C | 0.1 |

This detailed analysis demonstrates how Hirshfeld surfaces provide critical data on the nature and prevalence of non-covalent interactions that govern the assembly of molecules in the crystalline state. iucr.org

Applications of 3 Bromo 5,5 Dimethyl 2 Cyclohexen 1 One As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The vinyl bromide functionality of 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one makes it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules from simpler fragments. wikipedia.org

One of the most powerful of these methods is the Heck reaction, which forms a new carbon-carbon bond by coupling an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Research has demonstrated that this compound can be effectively coupled with various styrenes using a palladium acetate (B1210297) catalyst. arkat-usa.org This reaction yields 3-styrylcyclohex-2-enones, which are themselves valuable intermediates for further transformations. arkat-usa.org

Similarly, the Suzuki reaction, which couples an organohalide with an organoboron compound, is widely used to form biaryl structures or connect alkyl and vinyl groups. wikipedia.orgnih.gov While specific examples with this compound are not detailed in the reviewed literature, its structure is well-suited for such couplings. The analogous compound, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, has been successfully used in palladium-catalyzed cross-coupling reactions to generate a diverse library of substituted cyclic molecules. researchgate.net This highlights the synthetic potential of the bromo-cyclohexenone core in building molecular complexity.

Other coupling reactions like the Stille reaction (using organotin reagents) further expand the possibilities for elaborating the this compound scaffold. wikipedia.org These reactions collectively allow chemists to introduce a wide variety of substituents at the C3 position, paving the way for the synthesis of highly functionalized and complex target molecules.

| Reaction Type | Coupling Partner | Resulting Bond |

| Heck Reaction | Alkene | C(sp²)-C(sp²) |

| Suzuki Reaction | Organoboron Compound | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Stille Reaction | Organotin Compound | C(sp²)-C(sp²), C(sp²)-C(sp³) |

Utility in the Formation of Conjugated Systems and Dienones

Conjugated systems, characterized by alternating single and multiple bonds, are crucial components in many functional materials and biologically active compounds. This compound is an effective starting material for creating extended conjugated systems, particularly dienones.

The Heck reaction provides a direct route to this class of compounds. For instance, the palladium-catalyzed reaction between this compound and styrene (B11656) produces (E)-5,5-dimethyl-3-styrylcyclohex-2-enone. arkat-usa.org In this product, the conjugated π-system of the enone is extended through the newly formed double bond to the phenyl ring, creating a conjugated dienone structure. arkat-usa.org

The general applicability of the Heck reaction allows for the synthesis of a variety of substituted dienones by simply changing the alkene coupling partner. wikipedia.org This method offers a straightforward way to tune the electronic and photophysical properties of the resulting conjugated system. The formation of such systems is a foundational step toward the development of dyes, molecular wires, and other functional organic materials.

Development of Novel Heterocyclic and Carbocyclic Scaffolds

The derivatives of this compound serve as intermediates in the construction of more complex ring systems. A notable example is the synthesis of polycyclic carbocyclic scaffolds through photochemical reactions.

Following the synthesis of 3-styrylcyclohex-2-enones via the Heck reaction, these dienone products can undergo an intramolecular photocyclization. arkat-usa.org Irradiation with ultraviolet light induces a cyclization and subsequent oxidation to form 2,2-dimethyl-2,3-dihydro-1H-phenanthren-4-ones. arkat-usa.org This reaction sequence transforms a simple monocyclic starting material into a complex, rigid tricyclic phenanthrenone (B8515091) framework, demonstrating a powerful strategy for building carbocyclic complexity. arkat-usa.org

While direct applications in synthesizing heterocyclic scaffolds were not prominently featured in the surveyed literature, the vinyl bromide moiety is a known precursor for such transformations. Palladium-catalyzed C-N and C-O coupling reactions (e.g., Buchwald-Hartwig amination) with amines or alcohols could provide access to nitrogen- or oxygen-containing heterocycles. This established reactivity suggests a strong potential for this compound in the development of novel heterocyclic structures.

Role in the Synthesis of Precursors for Research in Materials Science

The utility of this compound extends to the synthesis of precursors for materials science, particularly in the area of liquid crystals. Cyclohexenone derivatives are key intermediates in the synthesis of multi-ring compounds that exhibit liquid crystalline properties. researchgate.net

Research has shown a synthetic pathway to three-ring liquid crystalline compounds that possess a 2,3-difluorobenzene moiety. researchgate.net These materials are valuable components for liquid crystal (LC) mixtures due to their negative dielectric anisotropy. researchgate.net The synthesis of these advanced materials can be achieved through the condensation of appropriate precursors to form a substituted cyclohexenone core, which is then aromatized to generate the final three-ring system. researchgate.net The structure of this compound makes it an exemplary model for the type of functionalized cyclohexenone intermediate required for these syntheses, which notably avoid the need for expensive palladium catalysts in the key ring-forming steps. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one, and how can reaction efficiency be optimized?

Answer: The synthesis of this compound can be achieved through bromination of 5,5-dimethyl-2-cyclohexen-1-one using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under Appel-type conditions. Key optimization strategies include:

- Exothermic Control : Monitor reaction temperature to manage exothermicity, as observed in Appel-type reactions with DBDMH .

- Solvent Selection : Use anhydrous ether or DMF to enhance reactivity and yield.

- Work-Up : Purify via column chromatography or recrystallization. Yields exceeding 90% are achievable under optimized conditions, as demonstrated in cyclization reactions of related cyclohexenones .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of bromination and substituent effects (e.g., deshielding of adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns .

- X-Ray Crystallography : Resolves stereochemistry, as applied to structurally similar brominated cyclohexenones .

Q. How does the bromine substituent influence the chemical reactivity of 5,5-dimethyl-2-cyclohexen-1-one derivatives?

Answer: The bromine atom at C3:

- Enhances Electrophilicity : Facilitates nucleophilic substitution (e.g., with amines or thiols) .

- Directs Cycloadditions : Acts as an electron-withdrawing group, promoting Diels-Alder reactivity at the α,β-unsaturated ketone .

- Biological Activity : Bromine increases lipophilicity, improving membrane permeability in enzyme inhibition studies (see Table 1) .

Q. Table 1: Substituent Effects on Biological Activity

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Br | Tyrosinase inhibition |

| 5,5-Dimethyl-2-cyclohexen-1-one | H | Antioxidant |

| 3-Methyl derivative | CH₃ | Antimicrobial |

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity and biological activity of this compound?

Answer:

- DFT Calculations : Optimize molecular geometry and calculate reactivity descriptors (e.g., Fukui indices) to predict sites for electrophilic/nucleophilic attacks .

- Docking Studies : Simulate binding interactions with enzymes (e.g., tyrosinase) to identify key residues (e.g., histidine coordination) and guide structure-activity relationship (SAR) studies .

- MD Simulations : Assess conformational stability in solvent environments to refine synthetic strategies .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for cyclohexenone derivatives?

Answer:

- Comparative Assays : Standardize inhibition protocols (e.g., mushroom vs. human tyrosinase) to address variability in enzyme sources .

- Kinetic Analysis : Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition mechanisms.

- Theoretical Validation : Cross-validate experimental IC₅₀ values with docking scores to confirm binding modes .

Q. What are the mechanistic considerations for high-yield cyclization and aromatization steps involving this compound?

Answer:

- Cyclization : Acid- or base-catalyzed Robinson annulation forms the cyclohexenone core. For example, sodium carbonate catalysis achieves >99% yield in related systems .

- Aromatization : Dehydrogenation via Pd/C or DDQ oxidizes the cyclohexenone ring to phenolic derivatives, with yields up to 66% .

- Decarboxylation : Thermal or acidic conditions remove ester groups, retaining the bromine substituent for downstream functionalization .

Q. How do substituents on the cyclohexenone ring affect Diels-Alder reactivity, and what parameters optimize such reactions?

Answer:

- Electron-Withdrawing Groups (EWGs) : Bromine at C3 increases dienophile reactivity, accelerating cycloaddition rates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Temperature : Reactions proceed efficiently at 154°C, as shown in Diels-Alder adduct formation with ortho-quinone methides .

Q. What safety precautions are critical when handling brominated cyclohexenone derivatives?

Answer:

Q. Methodological Notes

- References : Ensure citations align with experimental protocols (e.g., for enzyme assays, for Appel reactions).

- Data Validation : Triangulate NMR, MS, and computational data to confirm structural assignments .

- Ethical Compliance : Adhere to institutional safety guidelines for brominated compound handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.